Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-3-6-14-10(13)11-5-4-9(11)7-12-8-11/h9,12H,2-8H2,1H3 |
InChI Key |
SFUPHKSBEPOZER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C12CCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via [2+2] Cycloaddition Routes
A common approach to synthesize the bicyclo[3.2.0]heptane core is through [2+2] cycloaddition reactions. These can be intermolecular or intramolecular, often involving olefinic precursors that form the five-membered ring during cyclization.
-
- Photochemical or metal-catalyzed conditions.
- Formation of the bicyclic ring system in one step.
- Heteroatoms (N) introduced via functionalized starting materials.
-
- Direct formation of bicyclic framework.
- Potential for stereoselectivity depending on reaction conditions.
-
- Moderate yields depending on substrate and catalyst.
- Requires careful control of reaction conditions to avoid side reactions.
Scalable Route via Ring-Closing Metathesis and Simmons-Smith Cyclopropanation
A highly efficient and scalable synthetic route to related azabicyclo compounds involves:
- Starting from commercially available (2S)-2-amino-4-pentenoic acid.
- Reduction and selective tosyl protection of the amino group.
- Allylation and protection steps to prepare olefinic intermediates.
- Ring-closing metathesis (RCM) using Grubbs catalyst to form a dehydropiperidine ring.
- Simmons-Smith cyclopropanation to generate the bicyclic [4.1.0] system, which can be adapted to the [3.2.0] system with appropriate substrate modification.
- Subsequent deprotection and oxidation steps to install the carboxylate functionality.
- Reductive amination and amide coupling for further functionalization.
Table 1: Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of amino acid | Lithium aluminum hydride | High | Starting material preparation |
| 2 | Amino protection | Tosyl chloride | Moderate | Selective tosylation |
| 3 | Allylation | Allyl bromide, cesium carbonate, DMF | Good | Introduction of allyl group |
| 4 | Ring-closing metathesis (RCM) | Grubbs I catalyst, dichloromethane | Good | Formation of dehydropiperidine |
| 5 | Cyclopropanation | Diethylzinc, trifluoroacetic acid, diiodomethane | ~70 | Simmons-Smith cyclopropanation |
| 6 | Deprotection | TBDPS deprotection | High | Unmasking alcohol group |
| 7 | Oxidation | Dess-Martin periodinane | Moderate | Conversion to aldehyde |
| 8 | Reductive amination | Sodium triacetoxyborohydride | Moderate | Introduction of amine substituent |
| 9 | Amide coupling | TBTU, carboxylic acids | Good | Final functionalization |
This route has been scaled up to kilogram quantities with overall yields around 40-70% for key steps.
Preparation via Acid-Catalyzed Hydrolysis and Hydrogenation
Another method involves:
- Starting from amino nitrile precursors.
- Refluxing in aqueous hydrochloric acid to hydrolyze nitriles to carboxylic acids.
- Adjusting pH and isolating the bicyclic carboxylic acid hydrochloride.
- Catalytic hydrogenation (Pd/C) under pressure to reduce unsaturated intermediates and finalize the bicyclic amine structure.
This approach typically yields the azabicycloheptane carboxylic acid salts, which can be esterified to butyl esters by standard esterification techniques.
Esterification to this compound
- The carboxylic acid intermediate is converted to the butyl ester via Fischer esterification or via coupling reagents.
- Typical conditions involve acid catalysis with butanol or reaction with butyl alcohol derivatives under dehydrating conditions.
- Purification often involves recrystallization from solvents such as n-heptane or hexane to improve yield and remove impurities.
Summary Table of Preparation Methods
| Methodology | Key Reactions | Advantages | Challenges | Typical Yield Range |
|---|---|---|---|---|
| [2+2] Cycloaddition (Photochemical/Metal-catalyzed) | Cycloaddition of olefins | Direct bicyclic formation | Moderate yield, stereocontrol | Moderate (40-60%) |
| RCM + Simmons-Smith Cyclopropanation | Ring-closing metathesis, cyclopropanation | Scalable, stereoselective | Multiple steps, reagent excess | Moderate to good (40-70%) |
| Acid Hydrolysis + Catalytic Hydrogenation | Hydrolysis of nitriles, Pd-catalyzed hydrogenation | Straightforward, uses common reagents | Longer reaction times, purification needed | Good (60-80%) |
| Esterification (Butyl ester formation) | Fischer esterification or coupling | Simple conversion to ester | Requires careful purification | High (70-90%) |
Chemical Reactions Analysis
Types of Reactions
Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic ring system plays a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Substituent Effects
Bicyclic Modifications
- Diaza Scaffolds: tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate contains two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity compared to mono-aza analogs .
- Ring Functionalization: The 7,7-dimethoxy and phenyl groups in 7,7-Dimethoxy-3-methyl-1-phenyl-3-azabicyclo...
Biological Activity
Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate, often referred to as Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C_{11}H_{17}NO_{2}
- Molecular Weight : 211.26 g/mol
- Structure : Characterized by a bicyclic framework that includes a nitrogen atom, which is pivotal for its interaction with biological targets.
The presence of the tert-butoxy carbonyl (Boc) protecting group enhances its stability and reactivity in various chemical environments, making it a valuable intermediate in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Studies suggest that the compound can modulate the activity of neurotransmitter receptors, particularly dopamine receptors, which are crucial for various neurological functions.
Key Findings from Research Studies
- Dopamine Receptor Binding Affinity :
-
Antimicrobial Properties :
- Preliminary studies have shown that compounds similar to Butyl 3-Azabicyclo[3.2.0]heptane may possess antibacterial activity against resistant strains of bacteria, potentially through mechanisms involving inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate | Bicyclic structure with nitrogen | Different ring system leading to distinct reactivity |
| Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | Hydroxyl group addition | Presence of hydroxyl group enhances solubility |
| Tert-butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | Amino group substitution | Potentially different biological activity due to amine |
The unique combination of functional groups in this compound distinguishes it from other similar compounds, enhancing its versatility for chemical synthesis and biological applications.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of azabicyclo compounds, including analogs of Butyl 3-Azabicyclo[3.2.0]heptane. The research demonstrated significant inhibition of bacterial growth across various strains, indicating a potential role as antibiotic adjuvants or standalone antimicrobial agents .
Dopamine Receptor Interaction Study
In another investigation focusing on the binding affinities of synthesized azabicyclo derivatives, it was found that specific enantiomers exhibited distinct affinities for dopamine receptors, emphasizing the importance of stereochemistry in drug design and efficacy .
Q & A
Q. Optimization Tips :
- Lower temperatures (≤40°C) reduce side reactions during cyclization.
- Purification via column chromatography improves purity (>95%) but may reduce overall yield .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Characterization requires a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic structure and substituent positions (e.g., δH 3.2–4.0 ppm for carboxylate protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 211.12 [M+H]⁺) .
- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ indicate ester carbonyl groups .
Q. Methodological Insight :
- Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individual isomers in bioassays .
What are the stability challenges of this compound under varying storage conditions?
Advanced Research Question
Stability is pH- and temperature-dependent:
- Hydrolysis Risk : The ester group degrades in aqueous solutions (pH < 3 or > 9) at 25°C, with a half-life of <24 hours .
- Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS drug development?
Advanced Research Question
Key SAR findings include:
- Bicyclic Rigidity : The 3-azabicyclo framework enhances blood-brain barrier (BBB) penetration compared to monocyclic analogs .
- Substituent Effects : tert-Butyl groups improve metabolic stability but reduce solubility; replacing with polar groups (e.g., hydroxyl) balances these properties .
Q. Resolution Strategy :
- Replicate reactions with rigorously dried solvents and characterize intermediates via TLC/MS.
What advanced analytical methods are critical for detecting impurities in scaled-up syntheses?
Basic Research Question
- HPLC-MS : Detects low-abundance byproducts (e.g., open-chain intermediates) with a C18 column and 0.1% formic acid mobile phase .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How can enantiomeric excess be improved in asymmetric syntheses of this compound?
Advanced Research Question
- Chiral Catalysts : Use (R)-BINAP-Pd complexes to achieve >90% ee in cyclization steps .
- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively removes undesired enantiomers .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Q. Mitigation :
- Optimize one-pot reactions to minimize intermediate isolation .
How can target validation studies differentiate the compound’s mechanism of action from structurally similar analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
